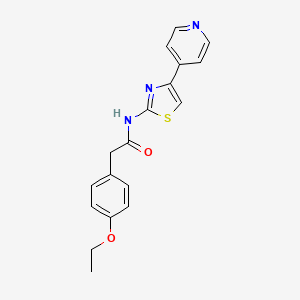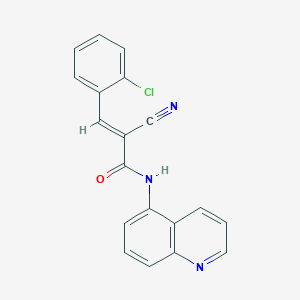
3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a quinolinyl group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with malononitrile to form (E)-2-cyano-3-(2-chlorophenyl)acrylic acid. This intermediate is then reacted with quinoline-5-amine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:
(E)-3-(2-chlorophenyl)-2-cyanoacrylic acid: This compound shares the cyano and chlorophenyl groups but lacks the quinolinyl group, resulting in different chemical and biological properties.
(E)-3-(2-chlorophenyl)-2-cyano-N-phenylprop-2-enamide:
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-5-ylprop-2-enamide: The presence of a pyridinyl group instead of a quinolinyl group leads to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-7-2-1-5-13(16)11-14(12-21)19(24)23-18-9-3-8-17-15(18)6-4-10-22-17/h1-11H,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAUMSXAODTLH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
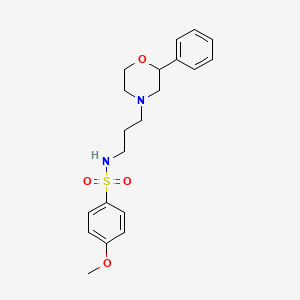
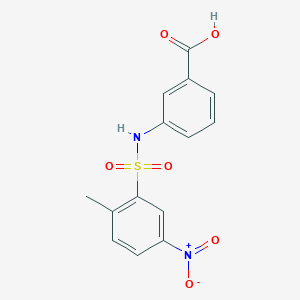
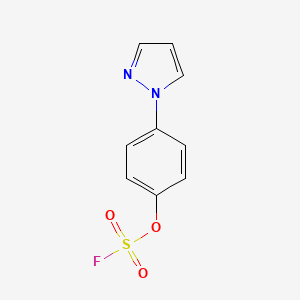
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)
![4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2738994.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
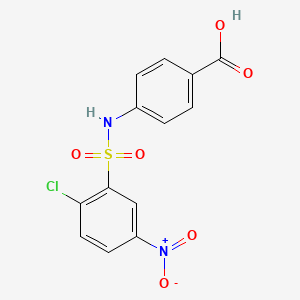

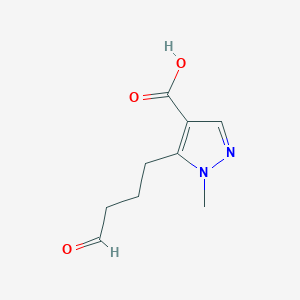
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
